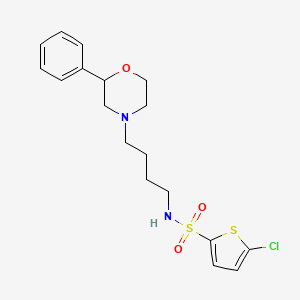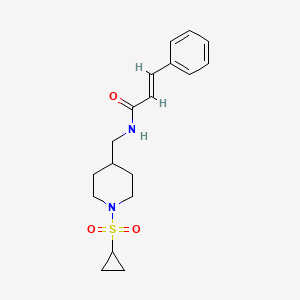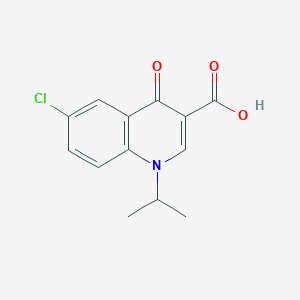![molecular formula C12H9N5S B2557683 4-[2-(Piridin-3-il)-1,3-tiazol-5-il]pirimidin-2-amina CAS No. 1823183-22-7](/img/structure/B2557683.png)
4-[2-(Piridin-3-il)-1,3-tiazol-5-il]pirimidin-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a solid substance with a molecular weight of 255.3 . It is used as an intermediate compound during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H, (H2,13,15,17) . The compound has a melting point of 238 - 239 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that the compound is used as an intermediate in the synthesis of Nilotinib .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 255.3 . It has a melting point of 238 - 239 .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
La estructura del compuesto sugiere posibles propiedades antimicrobianas. En un estudio, se sintetizó una serie de quince derivados de este compuesto y se realizaron pruebas computacionales. Estos derivados demostraron un potencial antibacteriano y antifúngico significativo . Los investigadores están interesados en explorar su eficacia contra varios patógenos, incluidas las cepas resistentes a los medicamentos.
Potencial Anticancerígeno
Dadas las porciones de indol y pirimidina del compuesto, podría exhibir propiedades anticancerígenas. Los investigadores han diseñado y sintetizado derivados relacionados como potentes moduladores de Nur77, que podrían afectar la supervivencia y la apoptosis de las células cancerosas . La investigación de sus efectos sobre las líneas celulares cancerosas y la comprensión de su mecanismo de acción son áreas cruciales de investigación.
Inhibición de la Tirosina Quinasa
4-(3-Piridinil)-2-pirimidinamina, un pariente cercano de nuestro compuesto, sirve como intermediario durante la síntesis de Nilotinib, un inhibidor del receptor de tirosina quinasa utilizado en la terapia de la leucemia mieloide crónica . Explorar el potencial de nuestro compuesto como inhibidor de la quinasa podría generar información valiosa para las terapias contra el cáncer dirigidas.
Mecanismo De Acción
Target of Action
The primary target of the compound 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine interacts with its target, PLK4, inhibiting its activity . This inhibition disrupts the normal function of PLK4, leading to changes in cell cycle progression . The compound’s interaction with PLK4 is believed to be influenced by polar interactions, especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163 .
Biochemical Pathways
The inhibition of PLK4 by 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine affects the cell cycle progression pathway . PLK4 plays a crucial role in centriole duplication, a process necessary for cell division . By inhibiting PLK4, the compound disrupts this process, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
One study suggests that a similar compound exhibited good plasma stability and liver microsomal stability
Result of Action
The inhibition of PLK4 by 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can lead to cell cycle arrest and apoptosis . This is due to the disruption of centriole duplication, a process necessary for cell division . As a result, the compound may have potential anticancer effects, particularly in cancers where PLK4 is overexpressed .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
It is known that similar compounds have shown inhibitory activity against various human tumor cell lines .
Molecular Mechanism
It is known that similar compounds have shown inhibitory activity against various human tumor cell lines . This suggests that 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine may exert its effects at the molecular level through interactions with biomolecules, potentially leading to changes in gene expression .
Propiedades
IUPAC Name |
4-(2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-12-15-5-3-9(17-12)10-7-16-11(18-10)8-2-1-4-14-6-8/h1-7H,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZZMLLHXRLAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2557600.png)
![1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone](/img/structure/B2557602.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide](/img/structure/B2557604.png)

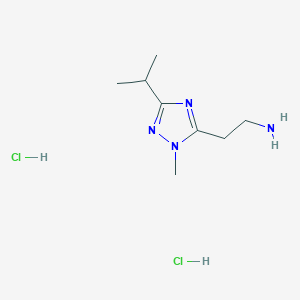

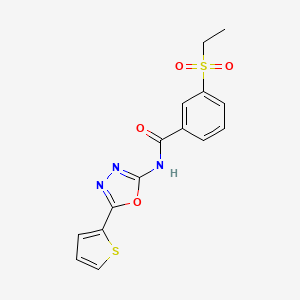


![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)
